molecular formula C20H44I2N2 B15183306 1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide CAS No. 111413-62-8

1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide

Cat. No.: B15183306
CAS No.: 111413-62-8
M. Wt: 566.4 g/mol
InChI Key: QGCXVHCHZURKTP-UHFFFAOYSA-L
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Description

1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide is a chemical compound with the molecular formula C20H44N2.2I and a molecular weight of 566.46 g/mol . . This compound is characterized by its piperazinium core, which is substituted with ethyl, methyl, and undecyl groups, and is paired with two iodide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide typically involves the alkylation of piperazine derivatives. The process begins with the preparation of 1,4-diethylpiperazine, which is then methylated and subsequently reacted with an undecyl halide to introduce the undecyl group. The final step involves the addition of iodide ions to form the diiodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of high-pressure reactors and controlled temperature conditions to facilitate the alkylation and iodination processes.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The iodide ions can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Silver nitrate (AgNO3) is often used to facilitate the substitution of iodide ions.

Major Products Formed

    Oxidation: N-oxides of the piperazinium compound.

    Reduction: Corresponding amines.

    Substitution: Compounds with different anions replacing the iodide ions.

Scientific Research Applications

1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other piperazinium derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide involves its interaction with molecular targets such as receptors or enzymes. The compound’s piperazinium core allows it to bind to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diethylpiperazine: Lacks the methyl and undecyl groups, resulting in different chemical properties and biological activity.

    1,4-Dimethylpiperazine: Contains methyl groups instead of ethyl and undecyl groups, leading to variations in reactivity and applications.

    1,4-Diethyl-4-methylpiperazinium diiodide: Similar structure but lacks the undecyl group, affecting its overall properties.

Uniqueness

1,4-Diethyl-1-methyl-4-undecylpiperazinium diiodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecyl group, in particular, enhances its lipophilicity and potential interactions with lipid membranes, making it a valuable compound for various applications.

Properties

CAS No.

111413-62-8

Molecular Formula

C20H44I2N2

Molecular Weight

566.4 g/mol

IUPAC Name

1,4-diethyl-1-methyl-4-undecylpiperazine-1,4-diium;diiodide

InChI

InChI=1S/C20H44N2.2HI/c1-5-8-9-10-11-12-13-14-15-16-22(7-3)19-17-21(4,6-2)18-20-22;;/h5-20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

QGCXVHCHZURKTP-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCC[N+]1(CC[N+](CC1)(C)CC)CC.[I-].[I-]

Origin of Product

United States

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